molecular formula C14H26Cl2N2O2 B5492778 N-[(2-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B5492778
M. Wt: 325.3 g/mol
InChI Key: RHRFIRIPPNVRKR-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes an ethoxy group, a methoxy group, and a dimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps, including the formation of the ethoxy and methoxy groups on the phenyl ring, followed by the introduction of the dimethylethane-1,2-diamine moiety. Common reagents used in these reactions include ethyl iodide, sodium methoxide, and dimethylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine
  • N-[(2-ethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine

Uniqueness

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in certain applications, such as increased solubility or enhanced binding affinity to specific molecular targets.

Properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.2ClH/c1-5-18-14-12(7-6-8-13(14)17-4)11-15-9-10-16(2)3;;/h6-8,15H,5,9-11H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRFIRIPPNVRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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